

# Application Notes and Protocols for Lysis of Gram-Positive Bacteria using Mutanolysin

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## Compound of Interest

Compound Name: **Mutanolysin**

Cat. No.: **B13387153**

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## Introduction

**Mutanolysin**, an N-acetylmuramidase derived from *Streptomyces globisporus*, is a potent mураlytic enzyme essential for the enzymatic lysis of Gram-positive bacteria.<sup>[1][2][3]</sup> Its mechanism of action involves the cleavage of the  $\beta$ -N-acetylmuramyl-(1  $\rightarrow$  4)-N-acetylglucosamine linkage within the peptidoglycan layer of the bacterial cell wall.<sup>[1][4]</sup> This enzymatic activity makes **mutanolysin** a critical tool for researchers requiring the efficient extraction of intracellular components such as DNA, RNA, and proteins from bacteria that are often resistant to lysis by lysozyme alone. **Mutanolysin** is particularly effective against a broad spectrum of Gram-positive bacteria, including *Streptococcus*, *Lactobacillus*, *Lactococcus*, and *Listeria*. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of **mutanolysin** for various downstream applications.

## Data Presentation: Mutanolysin Concentration and Lysis Conditions

The optimal concentration of **mutanolysin** and lysis conditions can vary depending on the bacterial species and the intended downstream application. The following tables summarize recommended starting conditions for the lysis of common Gram-positive bacteria.

Table 1: Recommended **Mutanolysin** Concentrations for Bacterial Lysis

Bacterial Genus	Recommended Mutanolysin Concentration	Resuspension Volume	Reference
Streptococcus	10 µL of 1 U/µL solution	395 µL	
Streptococcus	25 - 50 Units	100 µL (0.1 mL)	
General Gram-positive	50 Units	100 µL	

Table 2: Typical Lysis Buffer Compositions

Buffer Component	Concentration	pH	Additional Notes	Reference
Tris-HCl	50 mM	7.5	Contains 0.145 M NaCl	
TES	50 mM	7.0	Contains 1 mM MgCl <sub>2</sub>	
MES	50 mM	6.0	Contains 1 mM MgCl <sub>2</sub> . Suggested for activity assays.	
High Salt Buffer	50 mM EDTA	7.5	Contains 2.5 M NaCl. May improve DNA recovery but can inhibit RNA degradation.	

Table 3: Incubation Parameters for Bacterial Lysis

Temperature	Incubation Time	Bacterial Genus	Reference
37°C	1.5 hours	Streptococcus	
45°C	60 - 90 minutes	Streptococcus	
50°C	20 minutes	General Gram-positive	
37°C	5 - 10 minutes	General Gram-positive (with lysozyme)	

## Experimental Protocols

### Protocol 1: Genomic DNA Extraction from *Streptococcus* species

This protocol is adapted from a method for isolating high molecular weight genomic DNA from Gram-positive cocci.

#### Materials:

- Overnight culture of *Streptococcus*
- Lysis Buffer: 50 mM Tris-HCl, 0.145 M NaCl, pH 7.5
- **Mutanolysin** solution (1 U/μL)
- 10% SDS
- Proteinase K (20 mg/mL)
- RNase A (100 mg/mL)
- 5M NaCl
- CTAB/NaCl solution (10% CTAB in 0.7M NaCl)

- Phenol/chloroform/isoamyl alcohol (25:24:1)
- Chloroform/isoamyl alcohol (24:1)
- Isopropanol
- 70% Ethanol
- TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Incubator at 37°C

#### Procedure:

- Harvest up to 10 mL of the bacterial culture by centrifugation at maximum speed for 2 minutes to obtain a compact pellet. Discard the supernatant.
- Resuspend the bacterial pellet in 395 µL of Lysis Buffer by pipetting up and down.
- Add 10 µL of **mutanolysin** (1 U/µL) to the resuspended cells and mix well.
- Incubate the suspension for 1.5 hours at 37°C to weaken the cell wall.
- Following incubation, add 154 µL of Lysis Buffer, 30 µL of 10% SDS, 6 µL of 20 mg/mL Proteinase K, and 2 µL of 100 mg/mL RNase A. Mix thoroughly.
- Incubate for 1 hour at 37°C to lyse the cells and degrade proteins and RNA.
- Proceed with standard phenol/chloroform DNA extraction and precipitation steps.

## Protocol 2: Enhanced Lysis of *Streptococcus* for DNA Isolation

This protocol utilizes a combination of **mutanolysin** and proteinase K for more robust lysis.

## Materials:

- Bacterial pellet from 0.5 - 2.0 mL of culture
- **Mutanolysin** stock solution (25,000 U/mL in distilled water)
- Proteinase K stock solution (20 mg/mL in distilled water)
- Bactozol Enzyme Dilution Buffer (or a suitable alternative)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Incubator at 45°C

## Procedure:

- Obtain a bacterial pellet by centrifuging 0.5 - 2.0 mL of bacterial suspension at 6,000 x g for 4 minutes. Decant the supernatant.
- Prepare a fresh enzyme mixture containing 2  $\mu$ L of **mutanolysin** stock solution (50 U), 5  $\mu$ L of proteinase K stock solution, and 93  $\mu$ L of Bactozol Enzyme Dilution Buffer.
- Resuspend the bacterial pellet in 100  $\mu$ L of the freshly prepared enzyme mixture.
- Incubate for 60 - 90 minutes at 45°C with periodic mixing to keep the bacteria suspended.
- After this initial incubation, the lysate is ready for subsequent DNA isolation steps, such as those involving DNAzol or other genomic DNA purification kits.

## Visualizations

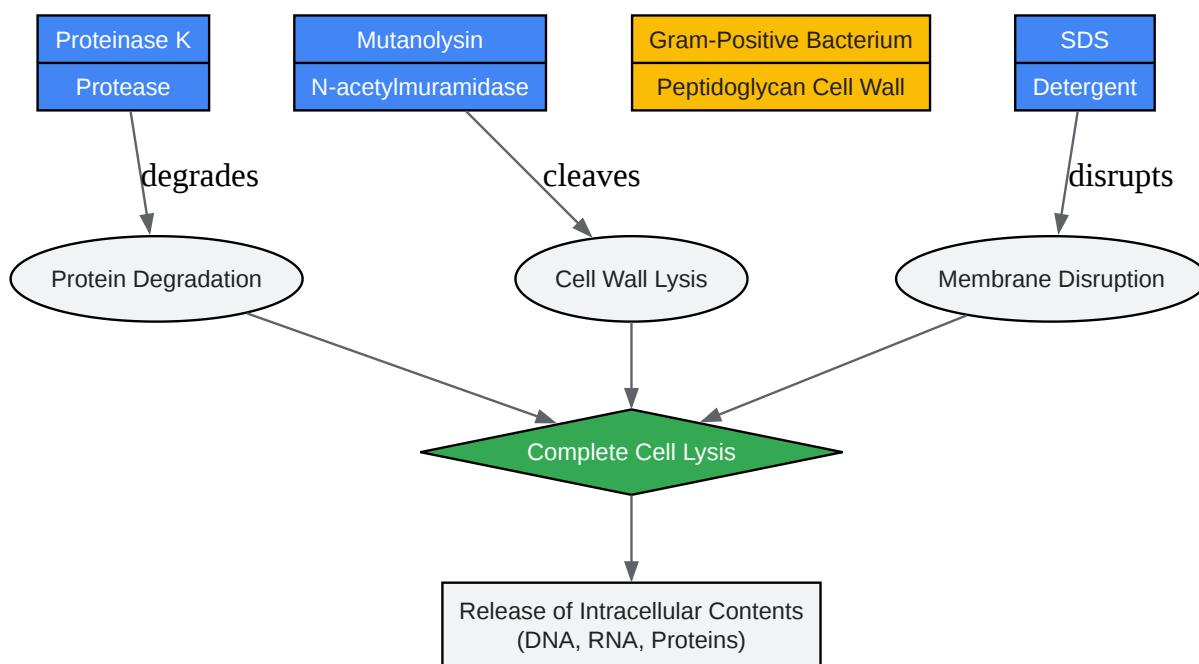
### Experimental Workflow for Genomic DNA Extraction



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Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using **mutanolysin**.

## Logical Relationship of Lysis Components

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Caption: Interplay of key reagents in the lysis of Gram-positive bacteria.

## Concluding Remarks

**Mutanolysin** is a highly effective enzyme for the lysis of Gram-positive bacteria, facilitating the isolation of high-quality nucleic acids and other cellular components. The efficiency of lysis can be further enhanced by optimizing parameters such as enzyme concentration, buffer composition, and incubation time, and by using **mutanolysin** in conjunction with other lytic agents like proteinase K and detergents. The protocols and data provided in these application notes serve as a valuable starting point for researchers to develop and refine their specific lysis procedures. For challenging bacterial strains, empirical testing of different conditions is recommended to achieve optimal results.

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## References

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